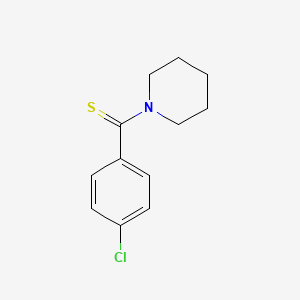![molecular formula C23H18N6O3 B11660902 4-(1-Amino-2,4-dicyanopyrido[1,2-a]benzimidazol-3-yl)-2-methoxyphenyl dimethylcarbamate](/img/structure/B11660902.png)
4-(1-Amino-2,4-dicyanopyrido[1,2-a]benzimidazol-3-yl)-2-methoxyphenyl dimethylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Amino-2,4-dicyanopyrido[1,2-a][1,3]benzimidazol-3-yl)-2-methoxyphenyl N,N-dimethylcarbamate is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that combines a pyrido[1,2-a][1,3]benzimidazole core with a methoxyphenyl and dimethylcarbamate group
準備方法
The synthesis of 4-(1-Amino-2,4-dicyanopyrido[1,2-a][1,3]benzimidazol-3-yl)-2-methoxyphenyl N,N-dimethylcarbamate typically involves multi-step organic reactions. The key steps include:
Formation of the Pyrido[1,2-a][1,3]benzimidazole Core: This can be achieved through the condensation of 2-aminobenzimidazole with appropriate aldehydes and nitriles under acidic conditions.
Introduction of the Methoxyphenyl Group: This step involves the reaction of the intermediate with methoxy-substituted phenyl derivatives.
Industrial production methods would likely involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to scale up the process.
化学反応の分析
4-(1-Amino-2,4-dicyanopyrido[1,2-a][1,3]benzimidazol-3-yl)-2-methoxyphenyl N,N-dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of nitrile groups to amines.
Substitution: The methoxy group can be substituted by nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions.
科学的研究の応用
4-(1-Amino-2,4-dicyanopyrido[1,2-a][1,3]benzimidazol-3-yl)-2-methoxyphenyl N,N-dimethylcarbamate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anticancer and antiviral properties.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies related to enzyme inhibition and protein interactions, providing insights into its potential therapeutic uses.
作用機序
The mechanism of action of 4-(1-Amino-2,4-dicyanopyrido[1,2-a][1,3]benzimidazol-3-yl)-2-methoxyphenyl N,N-dimethylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling pathways, contributing to its potential anticancer and antiviral activities .
類似化合物との比較
Similar compounds to 4-(1-Amino-2,4-dicyanopyrido[1,2-a][1,3]benzimidazol-3-yl)-2-methoxyphenyl N,N-dimethylcarbamate include other pyrido[1,2-a][1,3]benzimidazole derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties. For example:
Methyl 4-(1-amino-2,4-dicyanopyrido[1,2-a]benzimidazol-3-yl)benzoate: This compound has a benzoate group instead of a methoxyphenyl group.
Thiopyrano[3,44,5]pyrimido[1,2-a]benzimidazol-4-ones: These derivatives contain a thiopyrano ring, which imparts different chemical reactivity and biological activity.
特性
分子式 |
C23H18N6O3 |
|---|---|
分子量 |
426.4 g/mol |
IUPAC名 |
[4-(1-amino-2,4-dicyanopyrido[1,2-a]benzimidazol-3-yl)-2-methoxyphenyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C23H18N6O3/c1-28(2)23(30)32-18-9-8-13(10-19(18)31-3)20-14(11-24)21(26)29-17-7-5-4-6-16(17)27-22(29)15(20)12-25/h4-10H,26H2,1-3H3 |
InChIキー |
DJZLUMXKKPZIQA-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)OC1=C(C=C(C=C1)C2=C(C3=NC4=CC=CC=C4N3C(=C2C#N)N)C#N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(morpholin-4-ylmethyl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B11660824.png)
![[4-bromo-2-(morpholine-4-carbothioyl)phenyl] 4-methoxybenzoate](/img/structure/B11660832.png)
![(4Z)-4-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-(thiophen-2-yl)-1,3-oxazol-5(4H)-one](/img/structure/B11660835.png)
![N-[(E)-(5-methyl-2-thienyl)methylidene]-4-phenyl-1-piperazinamine](/img/structure/B11660841.png)
![(Z)-1-(Furan-2-YL)-N-[4-(4-methylphenyl)piperazin-1-YL]methanimine](/img/structure/B11660844.png)
![2-(benzyloxy)-5-bromo-N'-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11660853.png)

![N-(benzo[b]thiophen-5-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B11660876.png)
![2-{[(4-hydroxyphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B11660898.png)
![(6Z)-6-(3-bromo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11660906.png)
![4-{[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B11660911.png)
![Ethyl 5-acetyl-2-{[(4-chloro-3-nitrophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11660913.png)
![(6Z)-6-{3-chloro-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11660921.png)
![4-[(E)-({[3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoic acid](/img/structure/B11660928.png)
